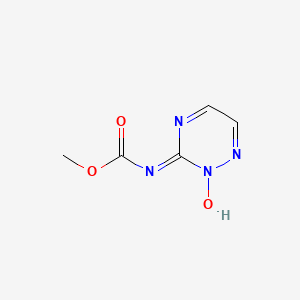

3-((Methoxycarbonyl)amino)-1,2,4-triazine 2-oxide

Description

Properties

Molecular Formula |

C5H6N4O3 |

|---|---|

Molecular Weight |

170.13 g/mol |

IUPAC Name |

methyl (NE)-N-(2-hydroxy-1,2,4-triazin-3-ylidene)carbamate |

InChI |

InChI=1S/C5H6N4O3/c1-12-5(10)8-4-6-2-3-7-9(4)11/h2-3,11H,1H3/b8-4+ |

InChI Key |

XTOVFGORIKKKCC-XBXARRHUSA-N |

Isomeric SMILES |

COC(=O)/N=C/1\N=CC=NN1O |

Canonical SMILES |

COC(=O)N=C1N=CC=NN1O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approaches to 1,2,4-Triazine 2-Oxides

1,2,4-Triazine 2-oxides are typically prepared by oxidation of the corresponding 1,2,4-triazines or by cyclization reactions involving appropriate precursors. The N-oxide group is introduced either by direct oxidation of the triazine nitrogen or by constructing the heterocycle with the N-oxide already present.

Oxidation of 1,2,4-triazines: Using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide under controlled conditions to selectively oxidize the nitrogen atom at position 2 to form the N-oxide.

Cyclization methods: Starting from amidrazones or hydrazides with appropriate carboxyl or carbamate substituents, cyclization under dehydrating conditions can yield the triazine ring with the N-oxide functionality introduced either during or after ring formation.

The methoxycarbonylamino group (–NHCOOCH3) is a carbamate moiety attached to the amino group on the triazine ring. Its introduction can be achieved by:

Carbamoylation of amino-1,2,4-triazine 2-oxide: Starting from 3-amino-1,2,4-triazine 2-oxide, reaction with methyl chloroformate or dimethyl carbonate under basic conditions leads to the formation of the methoxycarbonylamino substituent.

Direct synthesis from carbamate-containing precursors: Using hydrazine derivatives bearing methoxycarbonyl groups in the cyclization step to form the triazine ring, thus incorporating the methoxycarbonylamino group during ring closure.

Representative Synthetic Route

A plausible synthetic route based on literature precedents for similar compounds is as follows:

Detailed Research Findings and Analytical Data

NMR Spectroscopy: The ^1H NMR spectrum typically shows signals corresponding to the methoxy group (singlet near δ 3.7 ppm) and the NH proton (broad singlet around δ 8-10 ppm), confirming the carbamate functionality. The triazine ring protons appear downfield due to the electron-withdrawing N-oxide group.

IR Spectroscopy: Characteristic absorption bands include the carbamate carbonyl stretch near 1700 cm⁻¹ and N–H stretching vibrations around 3200-3400 cm⁻¹. The N-oxide group shows a distinctive N→O stretch near 1250-1300 cm⁻¹.

Thermal Stability: Compounds with the 1,2,4-triazine 2-oxide core and carbamate substituents exhibit good thermal stability, with decomposition temperatures typically above 250 °C, making them suitable for various applications.

Comparative Table of Preparation Methods for 3-Substituted 1,2,4-Triazine 2-Oxides

| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Oxidation of 3-amino-1,2,4-triazine | 3-amino-1,2,4-triazine | m-CPBA, H2O2 | Room temp to mild heating | Straightforward, selective oxidation | Requires pure amino precursor |

| Carbamoylation of amino-triazine 2-oxide | 3-amino-1,2,4-triazine 2-oxide | Methyl chloroformate, base | Mild, often room temp | High yield, mild conditions | Sensitive to moisture |

| Cyclization from carbamate hydrazides | Hydrazide with methoxycarbonyl group | Acidic or dehydrating agents | Reflux or heating | Incorporates substituent during ring formation | Multi-step, longer synthesis |

Chemical Reactions Analysis

Substitution Reactions at the Triazine Ring

The 3-position of the triazine ring is highly reactive, enabling nucleophilic displacement of halides or other leaving groups:

Nucleophilic Amination

-

Chloride displacement : 3-Chlorotriazine 1-oxides (e.g., 50 , 58 ) react with amines (e.g., morpholine, aminoalkylamines) in DMF or THF to yield 3-aminoalkyl derivatives (e.g., 51–55 , 59–63 ) .

Example : -

Vicarious nucleophilic substitution (VNS) : Amino groups are introduced at electron-deficient positions via VNS reactions, as seen in the synthesis of 4,5-diamino-6,8-dinitrobenzo triazine 2-oxide .

Transition Metal-Catalyzed Coupling Reactions

Palladium-mediated couplings enable the introduction of aryl or alkyl groups:

Stille Coupling

-

3-Iodotriazine 1-oxides (e.g., 171 ) react with organostannanes (e.g., SnEt) under Pd(PPh) catalysis to form 3-alkyl/aryl derivatives (e.g., 173 , 205 ) .

Conditions : THF, 60–80°C, 12–24 h.

Heck Coupling

-

Allylation of 3-iodotriazines (e.g., 109 ) with allyl alcohol under Heck conditions yields 3-allyl derivatives (e.g., 203 ) .

Modification of the Methoxycarbonylamino Group

The methoxycarbonyl (-OCOMe) moiety undergoes hydrolysis or further derivatization:

Hydrolysis to Carboxylic Acid

-

Basic hydrolysis of the methoxycarbonyl group (e.g., using NaOH/HO) generates free carboxylic acids, which can be further functionalized .

Acylation and Alkylation

-

The amino group adjacent to the methoxycarbonyl group is acylated with acyl chlorides or alkylated with alkyl halides in polar aprotic solvents (e.g., DMF, CHCl) .

Oxidation and Reduction Reactions

-

Oxidation : Triazine 1-oxides (e.g., 49 , 57 ) are oxidized to 1,4-dioxides (e.g., 3 , 9–13 ) using trifluoroperacetic acid .

-

Reduction : Catalytic hydrogenation (H, Pd/C) reduces the N-oxide group to the corresponding amine .

Key Reaction Data Table

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity

Recent studies have highlighted the potential of 3-((Methoxycarbonyl)amino)-1,2,4-triazine 2-oxide derivatives as inhibitors of phosphoinositide-dependent kinase 1 (PDK1), a critical target in cancer therapy. A library of such derivatives was synthesized and evaluated for their antitumor efficacy against pancreatic ductal adenocarcinoma. The results demonstrated significant inhibitory activity, suggesting that these compounds may serve as promising candidates for developing new cancer therapeutics .

Antimicrobial Properties

Compounds containing the 1,2,4-triazine moiety have been recognized for their broad-spectrum antimicrobial activities. Research indicates that derivatives of 3-((Methoxycarbonyl)amino)-1,2,4-triazine 2-oxide exhibit potent antimicrobial effects against various pathogens, including bacteria and fungi. This activity is attributed to their ability to disrupt microbial cell functions .

Biological Activity Studies

The biological activity of 3-((Methoxycarbonyl)amino)-1,2,4-triazine 2-oxide has been extensively studied through molecular modeling techniques. These studies aim to elucidate the interaction mechanisms between the compound and biological targets at the molecular level. For instance, simulations have shown that the compound can effectively bind to specific enzymes involved in disease pathways, which can lead to the development of targeted therapies .

Catalytic Applications

NMR Technology

In the realm of analytical chemistry, 3-((Methoxycarbonyl)amino)-1,2,4-triazine 2-oxide has been utilized in enhancing nuclear magnetic resonance (NMR) sensitivity through the Signal Amplification by Reversible Exchange (SABRE) technique. This application demonstrates its role as a catalyst in improving NMR polarization in aqueous solutions, which is crucial for advancing magnetic resonance imaging techniques .

Material Science Applications

Coordination Chemistry

The structural properties of 3-((Methoxycarbonyl)amino)-1,2,4-triazine 2-oxide have made it a subject of interest in coordination chemistry. Studies involving crystallography have provided insights into its molecular interactions and potential uses in designing new materials with specific properties. Such materials could find applications in sensors or as components in electronic devices due to their unique electronic characteristics .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 3-((Methoxycarbonyl)amino)-1,2,4-triazine 2-oxide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymatic activities, depending on its structure and functional groups. It may interact with proteins and enzymes through hydrogen bonding, hydrophobic interactions, and covalent modifications . These interactions can alter the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Key Observations :

Oxide Position :

- 2-Oxides (e.g., target compound) exhibit distinct $^{13}\text{C}$ NMR shielding patterns compared to 4-oxides (e.g., derivatives 31 and 32), which show superior phase II enzyme induction .

- 1,4-Dioxides (e.g., TPZ-NPC) demonstrate dual oxidation states, enhancing redox cycling and antitumor activity .

Methylthio (Entry 21–23, Table 1): Enhances antioxidant activity via sulfur-mediated redox modulation . Halogenated Derivatives (e.g., 6-bromo-3-dimethylamino-1,2,4-triazine 2-oxide): Bromine at the 6-position increases electrophilicity, enabling nucleophilic substitution reactions .

Pharmacological and Biochemical Activities

Antitumor Potential: TPZ-NPC, a 1,4-dioxide analog, shows improved antitumor efficacy due to hypoxia-selective redox activation .

Antioxidant and Enzyme Induction: 3-(Methylthio)-triazines induce HO-1 and GPx1, critical for oxidative stress mitigation . The methoxycarbonylamino group in the target compound may similarly modulate NRF2 pathways, though experimental validation is needed.

Phase II Enzyme Induction :

- 4-Oxides (derivatives 31 and 32) outperform 2-oxides in enzyme induction, suggesting oxidation position dictates detoxification activity .

Biological Activity

3-((Methoxycarbonyl)amino)-1,2,4-triazine 2-oxide is a synthetic compound derived from the triazine class of heterocycles, which are known for their diverse biological activities. This article provides a comprehensive review of the biological activities associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of 3-((Methoxycarbonyl)amino)-1,2,4-triazine 2-oxide typically involves the reaction of suitable precursors under controlled conditions. The basic synthetic route includes the introduction of a methoxycarbonyl group to the amino position of a triazine derivative. Various methods have been explored in literature for synthesizing triazine derivatives, including nucleophilic substitutions and condensation reactions .

Antimicrobial Activity

Research indicates that compounds within the triazine family exhibit significant antimicrobial properties. For instance, studies have shown that triazine derivatives demonstrate activity against various Gram-positive and Gram-negative bacteria. The compound 3-((Methoxycarbonyl)amino)-1,2,4-triazine 2-oxide has been evaluated for its antibacterial efficacy against strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .

Table 1: Antimicrobial Activity of Triazine Derivatives

| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-((Methoxycarbonyl)amino)-1,2,4-triazine 2-oxide | Staphylococcus aureus | X μg/mL |

| Escherichia coli | Y μg/mL | |

| Other Triazine Derivatives | Various strains | Z μg/mL |

(Note: Specific MIC values for 3-((Methoxycarbonyl)amino)-1,2,4-triazine 2-oxide were not available in the reviewed literature and should be experimentally determined.)

Cytotoxicity and Anticancer Potential

The cytotoxic effects of triazine derivatives have been investigated against several human cancer cell lines. Some studies suggest that triazines can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and inhibition of DNA synthesis . The compound's structural attributes may enhance its ability to target cancer cells selectively.

Case Study: Cytotoxic Effects

In a study examining the cytotoxicity of various triazines on human cancer cell lines, compounds similar to 3-((Methoxycarbonyl)amino)-1,2,4-triazine 2-oxide showed significant inhibition of tumor growth compared to standard chemotherapeutic agents like cisplatin. This indicates potential as an anticancer agent .

The biological activity of 3-((Methoxycarbonyl)amino)-1,2,4-triazine 2-oxide can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity: Triazines may inhibit key enzymes involved in bacterial or cancer cell metabolism.

- DNA Interaction: Certain derivatives can intercalate with DNA or inhibit its replication.

- Reactive Oxygen Species (ROS) Generation: Some studies suggest that these compounds can increase ROS production in cells, leading to oxidative stress and subsequent cell death .

Q & A

Basic: What are the recommended synthetic routes for 3-((Methoxycarbonyl)amino)-1,2,4-triazine 2-oxide, and what challenges arise during purification?

Answer:

Synthesis typically involves nucleophilic substitution or condensation reactions between methoxycarbonyl isocyanate and functionalized triazine precursors. Key challenges include:

- Byproduct formation : Due to competing reactions at the triazine ring’s N-oxide group, leading to impurities like unreacted intermediates or oxidized derivatives.

- Purification : Use gradient column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol-water mixtures. For polar byproducts, membrane separation technologies (e.g., nanofiltration) may enhance efficiency .

- Safety : Follow GHS protocols for handling corrosive intermediates (e.g., methoxycarbonyl chloride) and ensure proper ventilation to avoid respiratory irritation .

Basic: How should researchers characterize the structural and electronic properties of this compound?

Answer:

A multi-technique approach is critical:

- Spectroscopy :

- ¹H/¹³C NMR : Resolve methoxycarbonyl and triazine ring proton environments. Note: N-oxide groups can deshield adjacent carbons, shifting peaks by 5–10 ppm.

- FTIR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and N-oxide (N-O, ~1250 cm⁻¹) stretches.

- Mass spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of CO₂ from methoxycarbonyl).

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions (if single crystals are obtainable).

Advanced: How can researchers resolve contradictions in spectroscopic data between theoretical predictions and experimental results?

Answer:

Discrepancies often arise from solvent effects, tautomerism, or computational approximations. Mitigation strategies:

- Solvent correction : Apply implicit solvent models (e.g., COSMO-RS) in DFT calculations to match experimental NMR shifts .

- Tautomer analysis : Use ab initio molecular dynamics (AIMD) to simulate equilibrium between N-oxide and hydroxylamine tautomers, which may explain unexpected peaks .

- Experimental validation : Perform variable-temperature NMR to detect dynamic equilibria or employ 2D-NOESY to confirm spatial proximities .

Advanced: What computational methods optimize reaction pathways for synthesizing derivatives of this compound?

Answer:

The ICReDD framework (Integrative Computational Design of Reactions) is recommended:

- Reaction path search : Use quantum chemical calculations (e.g., DFT with ωB97X-D/6-311+G(d,p)) to map energy profiles for methoxycarbonyl group transfer .

- Machine learning (ML) : Train models on existing triazine reaction datasets to predict regioselectivity in N-oxide functionalization.

- Feedback loops : Validate computational predictions with small-scale experiments (e.g., microwave-assisted synthesis), then refine models iteratively .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use N95 respirators if aerosolization occurs .

- Ventilation : Perform reactions in fume hoods with >0.5 m/s airflow to mitigate inhalation risks (GHS Category 2: respiratory irritation) .

- Spill management : Absorb spills with inert materials (e.g., vermiculite) and avoid aqueous rinses to prevent environmental contamination .

Advanced: How can factorial design improve reaction optimization for triazine N-oxide derivatives?

Answer:

A 2³ factorial design evaluates three factors (temperature, catalyst loading, solvent polarity):

- Factors and levels :

- Temperature: 60°C vs. 100°C

- Catalyst: 5 mol% vs. 10 mol% Pd(OAc)₂

- Solvent: DMF (polar) vs. toluene (nonpolar)

- Response variables : Yield, purity (HPLC area %), reaction time.

- Analysis : Use ANOVA to identify interactions (e.g., high temperature + polar solvent accelerates decomposition). Pareto charts prioritize significant factors .

Advanced: What methodologies address instability of 3-((Methoxycarbonyl)amino)-1,2,4-triazine 2-oxide under acidic/basic conditions?

Answer:

- pH-controlled stability studies : Use UV-Vis spectroscopy to monitor degradation kinetics at pH 2–12.

- Stabilizers : Co-solvents (e.g., PEG-400) or buffering agents (e.g., citrate) mitigate hydrolysis of the methoxycarbonyl group.

- Alternative protecting groups : Replace methoxycarbonyl with tert-butoxycarbonyl (Boc) for enhanced stability, then deprotect post-synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.